1-Bromo-7-methyl-2-naphthaldehyde CAS number
1-Bromo-7-methyl-2-naphthaldehyde CAS number
Advanced Synthetic Utility of 1-Bromo-7-methyl-2-naphthaldehyde (CAS 2102409-11-8) in Optoelectronics and Medicinal Chemistry
Executive Summary
The rational design of extended π -conjugated systems and fused heterocyclic scaffolds relies heavily on highly functionalized building blocks. 1-Bromo-7-methyl-2-naphthaldehyde (CAS 2102409-11-8) has emerged as a critical bifunctional intermediate in both materials science and pharmaceutical development[1]. Featuring an electrophilic bromide at the C1 position, a reactive formyl group at the C2 position, and an electron-donating methyl group at the C7 position, this molecule offers a highly programmable structural core. This whitepaper details the physicochemical dynamics, causal reactivity principles, and validated experimental protocols for utilizing this compound in advanced organic synthesis.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 1-Bromo-7-methyl-2-naphthaldehyde, researchers must understand how its substituents interact electronically and sterically. The C1-Br bond is highly activated toward oxidative addition by the electron-withdrawing nature of the ortho-aldehyde. Simultaneously, the C7-methyl group exerts a positive inductive (+I) effect across the naphthalene π -system.
Table 1: Fundamental Physicochemical Properties
| Property | Specification |
|---|---|
| IUPAC Name | 1-Bromo-7-methylnaphthalene-2-carbaldehyde |
| CAS Number | 2102409-11-8 |
| Molecular Formula | C12H9BrO |
| Molecular Weight | 249.11 g/mol |
| MDL Number | MFCD31555820 |
| SMILES String | O=CC1=CC=C2C=CC(C)=CC2=C1Br |
Table 2: Causal Impact of Functional Groups on Downstream Applications
| Functional Group | Chemical Reactivity Role | Optoelectronic / Biological Impact |
|---|
| C1-Bromo | Electrophilic site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). | Enables the extension of the π -conjugated backbone necessary for deep-blue OLED emitters[2]. | | C2-Aldehyde | Electrophilic carbonyl for Knoevenagel condensations and reductive aminations. | Facilitates tandem intramolecular cyclizations to form DNA-intercalating phenanthridine scaffolds[3]. | | C7-Methyl | Weak electron donor (+I effect); provides mild steric bulk. | Raises the Highest Occupied Molecular Orbital (HOMO) energy level, improving hole-injection properties in OLEDs[4]. |
Divergent Synthetic Pathways
The true value of 1-Bromo-7-methyl-2-naphthaldehyde lies in its orthogonal reactivity. The C1 and C2 positions can be functionalized independently or simultaneously via cascade reactions.
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Pathway A (Materials Science): Cross-coupling at C1 with bulky aryl boronic acids extends the conjugation length. The aldehyde is subsequently converted into a vinyl or imidazole derivative to lock the planar geometry, producing high-efficiency fluorescent materials[2].
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Pathway B (Medicinal Chemistry): Tandem Suzuki-Miyaura coupling and intramolecular condensation with ortho-aminophenylboronic acids rapidly construct complex aza-polycyclic aromatic hydrocarbons (aza-PAHs) such as phenanthridines[5].
Divergent synthetic pathways of 1-Bromo-7-methyl-2-naphthaldehyde in materials and pharma.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols have been designed with built-in validation steps. The causality behind the reagent selection is explicitly detailed to allow researchers to troubleshoot effectively.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the C1-arylation of the naphthaldehyde core. The adjacent aldehyde poses a steric challenge; thus, a highly active catalyst system and elevated temperatures are required.
Reagents:
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1-Bromo-7-methyl-2-naphthaldehyde (1.0 equiv, 1.0 mmol)
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Arylboronic acid (1.2 equiv, 1.2 mmol)
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Pd(OAc)2 (5 mol%) and PPh3 (0.25 equiv)[5]
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Cs2CO3 (1.5 equiv, 1.5 mmol)
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Solvent: N,N-Dimethylacetamide (DMA) (3 mL)
Step-by-Step Methodology:
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System Purging: Charge a flame-dried Schlenk flask with the naphthaldehyde, arylboronic acid, Pd(OAc)2 , PPh3 , and Cs2CO3 . Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
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Solvent Addition: Inject anhydrous DMA (3 mL) via syringe.
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Thermal Activation: Heat the reaction mixture to 90 °C for 3–5 hours[3]. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material spot confirms the completion of the oxidative addition and transmetalation cycles.
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Quenching & Extraction: Cool to room temperature, dilute with H2O (10 mL), and extract with Ethyl Acetate (3 × 10 mL). Causality: The aqueous quench neutralizes the base and removes the DMA solvent, partitioning the biaryl product into the organic layer.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol 2: One-Pot Tandem Synthesis of Phenanthridine Scaffolds
By utilizing an ortho-aminophenylboronic acid, the Suzuki coupling is immediately followed by an intramolecular condensation, yielding a rigid phenanthridine derivative[5].
Mechanism of tandem Pd-catalyzed cross-coupling and condensation to form phenanthridines.
Mechanistic Causality: The reaction initiates with the standard Suzuki-Miyaura catalytic cycle. Once reductive elimination occurs, the newly formed biaryl intermediate places the primary amine and the C2-aldehyde in close spatial proximity. Driven by the thermodynamic stability of the resulting fully aromatized fused ring system, an intramolecular nucleophilic attack occurs spontaneously, eliminating water to form the phenanthridine core[5].
Applications in Advanced Technologies
Organic Light-Emitting Diodes (OLEDs) Naphthaldehyde derivatives are heavily utilized in the synthesis of deep-blue OLED emitters. By coupling the 1-bromo position with electron-rich moieties (e.g., carbazole or pyrene derivatives) and condensing the aldehyde into an imidazole ring, researchers can create molecules with highly balanced charge-carrier mobilities[2]. The C7-methyl group of CAS 2102409-11-8 specifically aids in fine-tuning the HOMO levels, increasing the glass transition temperature ( Tg ) of the material, and facilitating superior hole injection into the emissive layer[4].
Pharmaceutical Scaffold Generation The phenanthridine core, easily accessible via the tandem protocol described above, is a privileged scaffold in medicinal chemistry. Because of its planar nature, it acts as an excellent DNA intercalator. Furthermore, the presence of the C7-methyl group provides a hydrophobic anchor that can be exploited to enhance binding affinity within the lipophilic pockets of target kinases.
References
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ChemRxiv. Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ChemRxiv. Available at:[Link]
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ACS Applied Materials & Interfaces. Highly Efficient Deep Blue Organic Light-Emitting Diodes Based on Imidazole: Significantly Enhanced Performance by Effective Energy Transfer. ACS Publications. Available at: [Link]
- Google Patents (CN104497013A).Aza carbazole OLED (organic light emitting diode) material as well as preparation method and application thereof. Google Patents.
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ResearchGate. Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. Available at:[Link]
Sources
- 1. 2102409-11-8|1-BROMO-7-METHYL-2-NAPHTHALDEHYDE|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104497013A - Aza carbazole OLED (organic light emitting diode) material as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
